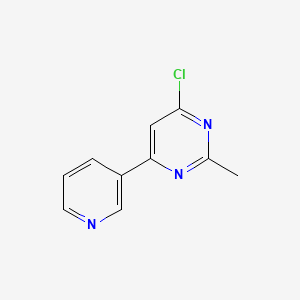

4-Chlor-2-methyl-6-(pyridin-3-yl)pyrimidin

Übersicht

Beschreibung

“4-Chloro-2-methyl-6-(pyridin-3-yl)pyrimidine” is a chemical compound with the CAS Number: 83551-42-2 . It has a molecular weight of 205.65 . The IUPAC name for this compound is 4-chloro-6-methyl-2-(3-pyridinyl)pyrimidine .

Synthesis Analysis

While specific synthesis methods for “4-Chloro-2-methyl-6-(pyridin-3-yl)pyrimidine” were not found, pyrimidine compounds in general have been synthesized using various methods . These methods include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .Molecular Structure Analysis

The InChI code for “4-Chloro-2-methyl-6-(pyridin-3-yl)pyrimidine” is 1S/C10H8ClN3/c1-7-5-9(11)14-10(13-7)8-3-2-4-12-6-8/h2-6H,1H3 .Chemical Reactions Analysis

Pyrimidine compounds, including “4-Chloro-2-methyl-6-(pyridin-3-yl)pyrimidine”, have been known to undergo various chemical reactions . These reactions include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .Physical And Chemical Properties Analysis

“4-Chloro-2-methyl-6-(pyridin-3-yl)pyrimidine” is a powder with a melting point of 73-74 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Hier finden Sie eine umfassende Analyse der wissenschaftlichen Forschungsanwendungen von „4-Chlor-2-methyl-6-(pyridin-3-yl)pyrimidin“, gegliedert in verschiedene Bereiche:

Pharmazeutische Zwischenprodukte

Diese Verbindung dient als wichtiges Zwischenprodukt in der pharmazeutischen Industrie, insbesondere bei der Synthese von Medikamenten wie Tofacitinib. Tofacitinib wird zur Behandlung von Erkrankungen wie mittelschwerer bis schwerer rheumatoider Arthritis bei Erwachsenen eingesetzt, die unzureichend auf Methotrexat angesprochen haben oder eine Unverträglichkeit gegenüber Methotrexat aufweisen .

Antimikrobielle Wirkstoffe

Antitumormittel

Die Verbindung findet Anwendung bei der Herstellung von Antitumormitteln. Ihre strukturellen Merkmale ermöglichen die Synthese von Verbindungen, die das Wachstum und die Proliferation von Krebszellen hemmen können .

Entzündungshemmende Mittel

Es ist auch an der Synthese von entzündungshemmenden Mitteln beteiligt. So wurden Derivate dieser Verbindung als NF-κB- und AP-1-Inhibitoren identifiziert, die eine Rolle im Entzündungsprozess spielen .

Neuroprotektive Wirkungen

Einige Derivate von „this compound” haben signifikante neuroprotektive Wirkungen gezeigt, die bei der Behandlung neurologischer Erkrankungen von Vorteil sein könnten .

Arzneimittelentwicklung

Synthese von fluoreszierenden Farbstoffen

Es wurde bei der Synthese von fluoreszierenden Farbstoffen eingesetzt, die wichtige Werkzeuge in der biologischen Forschung für Proteinassays und andere Anwendungen sind .

Inhibitoren von biologischen Prozessen

Die Verbindung wurde zur Entwicklung von Inhibitoren verwendet, die biologische Prozesse wie solche, die Enzyme und Rezeptoren betreffen, modulieren können, die für verschiedene physiologische Funktionen entscheidend sind .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Zukünftige Richtungen

While specific future directions for “4-Chloro-2-methyl-6-(pyridin-3-yl)pyrimidine” were not found, pyrimidine compounds in general continue to attract great interest in the field of organic synthesis due to their various chemical and biological applications . More than 200 pyrimidines have been represented as antimicrobial agents with different mono-, di-, tri-, and tetrasubstituted classes . This can facilitate the development of more potent and effective antimicrobial agents .

Wirkmechanismus

Target of Action

Pyrimidine derivatives have been known to interact with various biological targets, including enzymes and receptors, which play crucial roles in cellular processes .

Mode of Action

Pyrimidine derivatives often interact with their targets by forming hydrogen bonds and hydrophobic interactions, leading to changes in the target’s function .

Biochemical Pathways

Pyrimidine derivatives are known to be involved in various biochemical pathways, influencing downstream effects such as cell proliferation, apoptosis, and signal transduction .

Result of Action

Pyrimidine derivatives have been associated with various cellular effects, including inhibition of cell proliferation and induction of apoptosis .

Action Environment

Factors such as ph, temperature, and presence of other molecules can potentially affect the action of pyrimidine derivatives .

Biochemische Analyse

Biochemical Properties

4-Chloro-2-methyl-6-(pyridin-3-yl)pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit certain kinases, which are enzymes that catalyze the transfer of phosphate groups. This inhibition can affect various signaling pathways within the cell. Additionally, 4-Chloro-2-methyl-6-(pyridin-3-yl)pyrimidine can bind to specific receptors on the cell surface, influencing cellular responses .

Cellular Effects

The effects of 4-Chloro-2-methyl-6-(pyridin-3-yl)pyrimidine on cells are diverse. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Furthermore, 4-Chloro-2-methyl-6-(pyridin-3-yl)pyrimidine can alter the expression of genes involved in cell cycle regulation, leading to changes in cell growth and division .

Molecular Mechanism

At the molecular level, 4-Chloro-2-methyl-6-(pyridin-3-yl)pyrimidine exerts its effects through various mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their function. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis . Additionally, 4-Chloro-2-methyl-6-(pyridin-3-yl)pyrimidine can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of 4-Chloro-2-methyl-6-(pyridin-3-yl)pyrimidine can change over time in laboratory settings. Its stability and degradation are important factors to consider. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat . Long-term exposure to 4-Chloro-2-methyl-6-(pyridin-3-yl)pyrimidine has been observed to cause changes in cellular function, including alterations in cell growth and metabolism .

Dosage Effects in Animal Models

The effects of 4-Chloro-2-methyl-6-(pyridin-3-yl)pyrimidine vary with different dosages in animal models. At low doses, the compound has been found to have minimal effects on cellular function. At higher doses, it can cause significant changes, including toxicity and adverse effects . For example, high doses of 4-Chloro-2-methyl-6-(pyridin-3-yl)pyrimidine have been associated with liver and kidney damage in animal studies .

Metabolic Pathways

4-Chloro-2-methyl-6-(pyridin-3-yl)pyrimidine is involved in various metabolic pathways. It can be metabolized by enzymes in the liver, leading to the formation of different metabolites . These metabolites can have their own biological activities, contributing to the overall effects of the compound. Additionally, 4-Chloro-2-methyl-6-(pyridin-3-yl)pyrimidine can affect metabolic flux and metabolite levels within the cell .

Transport and Distribution

The transport and distribution of 4-Chloro-2-methyl-6-(pyridin-3-yl)pyrimidine within cells and tissues are crucial for its biological activity. The compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can accumulate in certain compartments, such as the cytoplasm and nucleus, where it exerts its effects .

Subcellular Localization

The subcellular localization of 4-Chloro-2-methyl-6-(pyridin-3-yl)pyrimidine is important for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, it has been observed to localize in the nucleus, where it can interact with DNA and transcription factors to modulate gene expression .

Eigenschaften

IUPAC Name |

4-chloro-2-methyl-6-pyridin-3-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3/c1-7-13-9(5-10(11)14-7)8-3-2-4-12-6-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWXDWMPUBMFQNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)Cl)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{[2-(3-Methoxyphenyl)-1,3-thiazol-5-yl]methyl}amine dihydrochloride](/img/structure/B1418766.png)

![[1-(2,2-Difluoroethyl)piperidin-4-yl]acetic acid](/img/structure/B1418771.png)

![3-Chloro-1H-pyrrolo[2,3-B]pyridine-4-carbaldehyde](/img/structure/B1418778.png)

![1-[5-(Tetrahydrofuran-2-YL)-1,2,4-oxadiazol-3-YL]methanamine](/img/structure/B1418784.png)